molecular formula C10H15N5 B13532343 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine

1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B13532343
M. Wt: 205.26 g/mol
InChI Key: GCFFDIPMVBOTQU-UHFFFAOYSA-N
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Description

1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine (hereafter referred to as the "target compound") is a bicyclic pyrazole derivative featuring a 1-ethyl-3-methyl-1H-pyrazole core linked via a methylene bridge to a 4-aminopyrazole moiety. Its structure is characterized by alkyl substituents (ethyl and methyl) on the pyrazole rings, which influence its electronic and steric properties. Such methods suggest feasible synthetic routes for the target compound, with modifications to incorporate alkyl substituents.

Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in binding biological targets. The target compound’s 4-amine group and alkyl substituents may enhance solubility and metabolic stability compared to aryl-substituted analogs, though its specific biological activity remains underexplored in the available literature.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-3-15-10(4-8(2)13-15)7-14-6-9(11)5-12-14/h4-6H,3,7,11H2,1-2H3

InChI Key

GCFFDIPMVBOTQU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s activity and properties are influenced by its substituents. Key comparisons with structurally related pyrazole derivatives are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₉H₁₄N₅* Ethyl, methyl on pyrazole Not explicitly reported
1-(p-Tolyl)-3-tert-butyl-1H-pyrazol-5-amine C₁₄H₁₉N₃ p-Tolyl, tert-butyl TNF-α inhibition (IC₅₀: 0.2 µM)
1-(4-Ethylbenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₁₄H₁₆F₃N₃ Trifluoromethyl, ethylbenzyl GLUT1 inhibition (IC₅₀: 0.8 µM)
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₄ClN₅ Chloro, ethyl, methyl Not explicitly reported

*Note: Molecular formula inferred from structural analysis due to lack of explicit data.

Key Observations:

  • Aryl vs. Alkyl Substituents: The p-tolyl group in Compound 40a (Table 1) is critical for TNF-α inhibitory activity, likely due to π-π interactions with hydrophobic binding pockets . In contrast, the target compound’s alkyl groups may reduce such interactions but improve solubility and bioavailability.
  • Halogen Substitution: The chloro substituent in ’s compound introduces polarizability and steric bulk, which could alter binding kinetics compared to the target compound’s amine group .

Biological Activity

1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazole-containing compounds that have demonstrated various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine is C₉H₁₃N₅, with a molecular weight of approximately 175.23 g/mol. The structural characteristics contribute to its biological activity, particularly through interactions with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. Studies have shown that compounds with a similar structure can inhibit the proliferation of various cancer cell lines:

Cancer Type Cell Line IC₅₀ (µM) Reference
Lung CancerNCI-H46015.2
Breast CancerMDA-MB-23112.4
Liver CancerHepG29.8
Prostate CancerDU-14510.5

These findings suggest that the compound may act as an effective antiproliferative agent against multiple types of cancer.

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory effects. Compounds similar to 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine have been shown to inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases. For instance, studies have reported that certain pyrazole derivatives reduced the production of pro-inflammatory cytokines in vitro.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine. The study highlighted:

  • Synthesis : The compound was synthesized through a multi-step process involving the reaction of ethyl and methyl substituted pyrazoles.
  • Biological Evaluation : The synthesized compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell growth.
  • Molecular Modeling : Docking studies indicated strong binding affinities to targets involved in cancer progression.

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